molecular formula C5H6ClNS B1613517 2-(1-Chloroethyl)thiazole CAS No. 40982-31-8

2-(1-Chloroethyl)thiazole

Cat. No.: B1613517
CAS No.: 40982-31-8
M. Wt: 147.63 g/mol
InChI Key: REGJKLHADIYSNP-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical properties to thiazoles, making them valuable in various chemical and biological applications . This compound, in particular, is characterized by the substitution of a chlorine atom at the first carbon of the ethyl group attached to the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Chloroethyl)thiazole typically involves the reaction of thiazole with 1-chloroethane under controlled conditions. One common method is the nucleophilic substitution reaction where thiazole is treated with 1-chloroethane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Chloroethyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cycloaddition: Dienophiles or dipolarophiles in the presence of catalysts.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted thiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazoles.

    Cycloaddition: Formation of fused heterocyclic compounds.

Scientific Research Applications

2-(1-Chloroethyl)thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)thiazole involves its interaction with biological targets through its reactive functional groups. The chlorine atom can participate in nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds with biomolecules. This can result in the inhibition of enzymes or disruption of cellular processes. The thiazole ring’s aromaticity and electron-donating properties also contribute to its biological activity by facilitating interactions with proteins and nucleic acids .

Comparison with Similar Compounds

    2-(1-Bromoethyl)thiazole: Similar structure but with a bromine atom instead of chlorine.

    2-(1-Iodoethyl)thiazole: Similar structure but with an iodine atom instead of chlorine.

    2-(1-Fluoroethyl)thiazole: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness: 2-(1-Chloroethyl)thiazole is unique due to the specific reactivity of the chlorine atom, which can influence the compound’s chemical and biological properties. The chlorine atom’s size and electronegativity make it distinct from other halogenated thiazoles, affecting its reactivity and interactions with biological targets .

Properties

IUPAC Name

2-(1-chloroethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS/c1-4(6)5-7-2-3-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGJKLHADIYSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624384
Record name 2-(1-Chloroethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40982-31-8
Record name 2-(1-Chloroethyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40982-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Chloroethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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